2,3,5,6-Tetramethylpyrazine (CAS: 1124-11-4), also known as Ligustrazine, is a fully alkylated, symmetrical pyrazine utilized extensively as a premium flavor and fragrance ingredient and as a core bioactive scaffold in pharmaceutical synthesis . Unlike many lower-alkylated pyrazines, it presents as a stable crystalline solid at room temperature, offering distinct advantages in handling, storage, and formulation stability . In industrial applications, its structural symmetry and specific hydrophobic properties dictate its pronounced flavor release dynamics in complex matrices and its obligatory role as a precursor for advanced cardiovascular and neurological therapeutics .
Procurement of lower-alkylated analogs, such as 2,3,5-trimethylpyrazine or 2,5-dimethylpyrazine, as substitutes for 2,3,5,6-tetramethylpyrazine (TTMP) compromises both physical processability and formulation performance [1]. Unlike TTMP, which is a stable crystalline solid, these analogs are volatile liquids at room temperature, introducing leakage risks and requiring specialized liquid-dispensing infrastructure during bulk manufacturing. Furthermore, in food and pharmaceutical formulations, missing even a single methyl group drastically alters the compound's hydrophobic interactions with protein matrices, significantly suppressing the rate of flavor and active-ingredient release [1]. Finally, for medicinal chemistry applications, the fully symmetrical tetramethyl structure is an absolute requirement; substituting with a trimethyl analog prevents the synthesis of 3,5,6-trimethyl-2-carboxylate intermediates, effectively halting the production of downstream cardioprotective conjugates.
Tetramethylpyrazine (TTMP) is a stable crystalline solid at room temperature with a melting point of 82–86 °C [1]. In contrast, its closest structural analog, 2,3,5-trimethylpyrazine, is a liquid with a melting point of approximately 17 °C . This physical state difference dictates handling protocols in industrial settings.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 82-86 °C (Solid) |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (~17 °C, Liquid) |
| Quantified Difference | >65 °C difference in melting point |
| Conditions | Standard room temperature and pressure handling |
Procuring a solid powder eliminates the volatility, leakage risks, and specialized liquid-dispensing equipment required for liquid pyrazine analogs during bulk manufacturing.
The alkyl distribution on the pyrazine ring strictly dictates its release dynamics from protein matrices. Spectroscopic analysis using bovine serum albumin (BSA) demonstrates that pyrazine release rates follow the order: 2-methylpyrazine < 2,5-dimethylpyrazine < 2,3,5-trimethylpyrazine < 2,3,5,6-tetramethylpyrazine (TTMP)[1]. TTMP exhibits the highest release rate due to its specific hydrophobic interactions and static quenching effects with tyrosine and tryptophan residues in the protein structure [1].
| Evidence Dimension | Relative flavor release rate from BSA solution |
| Target Compound Data | Highest release rate (Rank 1) |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine and 2,5-Dimethylpyrazine (Lower release rates) |
| Quantified Difference | Release order MP < DP < TRP < TEP |
| Conditions | Bovine serum albumin (BSA) solution (pH 7.4) at 323 K |
Formulators developing protein shakes, dairy products, or protein-bound oral suspensions must select TTMP to ensure a rapid and pronounced aromatic release that lower-alkylated pyrazines cannot achieve.
TTMP is the exclusive starting material for synthesizing advanced cardioprotective agents, such as Danshensu-TMP conjugates. The synthesis requires the selective oxidation of one methyl group to form a 3,5,6-trimethylpyrazine-2-carboxylic acid intermediate [1]. The resulting conjugates exhibit potent anti-apoptotic activity, preventing oxidative injury in cells at levels 10- to 20-fold higher than salvianolic acid B [1].
| Evidence Dimension | Precursor viability for 3,5,6-trimethyl-2-carboxylate intermediates |
| Target Compound Data | Viable (yields symmetrical intermediate) |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (Lacks the 4th methyl group, cannot form the target scaffold) |
| Quantified Difference | 100% vs 0% pathway viability for target conjugates |
| Conditions | Oxidation via KMnO4 followed by esterification |
Pharmaceutical buyers synthesizing Ligustrazine-derivatives must procure TTMP, as missing a methyl group prevents the formation of the required pharmacophore.
For buyers seeking bio-based natural ingredients, TTMP offers superior fermentation scalability compared to lower-alkylated pyrazines. Engineered Corynebacterium glutamicum can produce up to 3.56 g/L of TTMP using inexpensive glucose and urea as carbon and nitrogen sources[1]. In contrast, synthesizing 2,5-dimethylpyrazine requires the more expensive amino acid L-threonine as a precursor, with optimized Bacillus subtilis strains yielding only 2.82 mM (approximately 0.3 g/L) [2].
| Evidence Dimension | Engineered microbial fermentation titer |
| Target Compound Data | Up to 3.56 g/L (via glucose/urea) |
| Comparator Or Baseline | 2,5-Dimethylpyrazine (~0.3 g/L via L-threonine) |
| Quantified Difference | >10-fold higher titer for TTMP |
| Conditions | Optimized batch cultivation (C. glutamicum for TTMP vs B. subtilis for 2,5-DMP) |
The ability to source TTMP from high-yield, glucose-based fermentation ensures a more cost-effective and stable supply chain for natural label claims compared to L-threonine-dependent pyrazines.
Ideal for dry powder formulations, such as instant coffee mixes, cocoa powders, and roasted nut seasonings, where TTMP's solid crystalline state prevents caking and volatility losses during extended storage, unlike liquid trimethylpyrazine.
The optimal pyrazine choice for dairy products, protein shakes, and meat analogs, as its fully alkylated structure ensures maximum flavor release from protein matrices without being permanently sequestered by hydrophobic binding sites [1].
The mandatory precursor for synthesizing Ligustrazine derivatives, including Danshensu-TMP conjugates and T-006, targeting ischemic stroke and myocardial ischemia, where the symmetrical tetramethyl core is structurally required [2].
Highly suited for procurement in clean-label food applications due to its high-yield, scalable fermentative production from simple sugars and urea, avoiding the high precursor costs associated with amino-acid-derived pyrazines [3].
Irritant